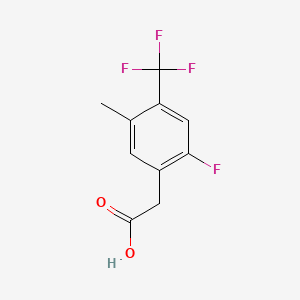

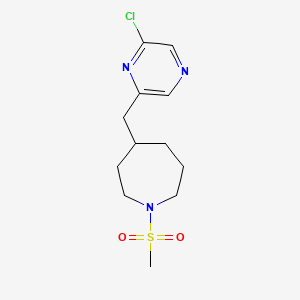

tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

Overview

Description

Scientific Research Applications

Synthesis and Characterization

- Synthesis of Key Intermediates : Tert-butyl derivatives, including those similar to tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide, are synthesized as key intermediates for various biochemical compounds. For example, a related compound is used in the synthesis of Biotin, a water-soluble vitamin involved in the metabolic cycle, synthesized from L-cystine with a yield of 54% through steps including acetonization and Boc protection (Qin et al., 2014).

- Molecular and Crystal Structure Analysis : In studies involving tert-butyl derivatives, the molecular and crystal structures are characterized using methods like FTIR, NMR spectroscopy, and X-ray crystallography. This analysis helps understand the molecular interactions and stability of these compounds (Çolak et al., 2021).

Applications in Chemical Reactions

- Intramolecular Cyclization : Tert-butyl derivatives are used in intramolecular cyclization reactions to synthesize new types of cyclic amino acids. These reactions are key in developing novel chemical compounds (Hao et al., 2000).

- In Synthesizing Complex Molecules : They are involved in the synthesis of complex molecules such as scandium complexes used in enantioselective sensing of chiral amino alcohols. This highlights their utility in creating highly specialized and precise molecular structures (Liu et al., 2008).

Chemical Modification and Analysis

- Chemical Modification for Specific Applications : Tert-butyl derivatives are modified chemically to tailor them for specific applications, such as developing Rho–kinase inhibitors or antimicrobial agents. This demonstrates their versatility in medicinal chemistry https://consensus.app/papers/synthesis-characterization-vitro-antimicrobial-nagavelli/9585e4ecec6050d4896af431a7933a3b/?utm_source=chatgpt" target="_blank">(Gomi et al., 2012; Nagavelli et al., 2014)

- Thermal and Crystallographic Studies : Tert-butyl derivatives undergo thermal and crystallographic studies to understand their stability and behavior under different conditions. This is crucial for their application in various fields, including material science (Singh et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. This is typically relevant for drugs and bioactive compounds. As “tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide” is used for pharmaceutical testing , its mechanism of action would depend on the specific context in which it is used.

Safety and Hazards

The safety and hazards of a compound depend on its properties and how it is handled. For “tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide”, it should be stored in a dry place at 2-8°C . For detailed safety information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the supplier.

properties

IUPAC Name |

tert-butyl 6-amino-1,1-dioxo-1,4-thiazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-4-5-17(14,15)7-8(11)6-12/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCVZLIIBVVNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCS(=O)(=O)CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743955 | |

| Record name | tert-Butyl 6-amino-1,1-dioxo-1lambda~6~,4-thiazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide | |

CAS RN |

1369503-78-5 | |

| Record name | tert-Butyl 6-amino-1,1-dioxo-1lambda~6~,4-thiazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

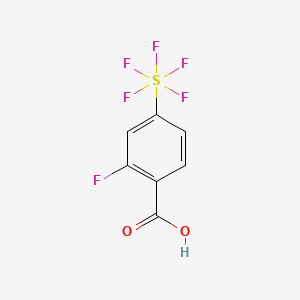

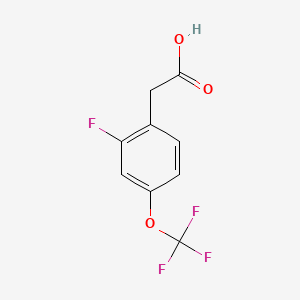

![3-[6-(1-Acetylpiperidin-3-yl)pyridin-2-yl]propanoic acid](/img/structure/B1401342.png)

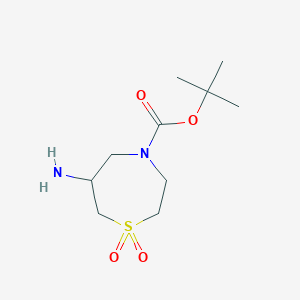

![(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1401351.png)

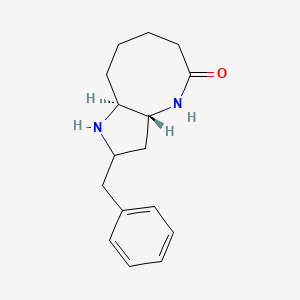

![3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1401354.png)